3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
Description
The compound 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a para-bromophenylmethylthio group at position 3 and a para-methylphenyl substituent at position 5. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H15BrN4S |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15BrN4S/c1-11-2-6-13(7-3-11)15-19-20-16(21(15)18)22-10-12-4-8-14(17)9-5-12/h2-9H,10,18H2,1H3 |
InChI Key |
ZOQODVPNYITMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazide derivatives. For instance, hydrazides derived from carboxylic acids react with alkyl or aryl isothiocyanates to form thiosemicarbazides, which undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. Adapting this strategy, 4-(4-methylphenyl)-1,2,4-triazole-3-thione can be synthesized by reacting 4-methylbenzoylhydrazide with methyl isothiocyanate in ethanol, followed by cyclization with sodium hydroxide.
Reaction Conditions:
Hydrazine-Carbonyl Condensation
Alternatively, condensation of hydrazine derivatives with carbonyl compounds forms hydrazones, which cyclize under acidic or basic conditions. For example, 3-amino-5-methylthio-1H-1,2,4-triazole—a precursor for many triazole derivatives—is synthesized by reacting thiocarbohydrazide with acetylacetone in acetic acid.
Introduction of the Methylthio Group
The methylthio (-SMe) moiety at position 3 of the triazole ring is introduced via alkylation or nucleophilic substitution:
Alkylation of Triazole Thiols
The thiol group (-SH) in 1,2,4-triazole-3-thione undergoes alkylation with 4-bromobenzyl bromide. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate to deprotonate the thiol.
Reaction Scheme:
Optimization Notes:
-
Temperature: 60–80°C
-
Reaction Time: 12–24 hours
-
Yield: 70–85%
Direct Substitution
In some cases, pre-functionalized triazoles with leaving groups (e.g., chloro) at position 3 undergo nucleophilic substitution with 4-bromobenzylthiol. This method requires anhydrous conditions and catalysts like triethylamine.
Incorporation of the 4-Methylphenyl Substituent
The 4-methylphenyl group at position 5 is introduced early in the synthesis to ensure regioselectivity. Two strategies are prevalent:
Pre-Functionalized Aromatic Precursors
Starting with 4-methylbenzaldehyde, condensation with thiosemicarbazide forms a thiosemicarbazone, which cyclizes in the presence of phosphoryl chloride (POCl₃) to yield 5-(4-methylphenyl)-1,2,4-triazole.
Key Steps:
-
Thiosemicarbazone formation: 4-methylbenzaldehyde + thiosemicarbazide → Thiosemicarbazone
-
Cyclization: Thiosemicarbazone + POCl₃ → 5-(4-methylphenyl)-1,2,4-triazole
Post-Cyclization Functionalization
For late-stage diversification, Suzuki-Miyaura coupling can introduce the 4-methylphenyl group to a halogenated triazole precursor. However, this method is less common due to the instability of triazole boronic esters.
Amine Group Installation at Position 4
The amine group at position 4 is typically introduced via:
Nucleophilic Displacement
4-Chloro-1,2,4-triazole derivatives react with aqueous or alcoholic ammonia under high pressure to yield the primary amine. For example, 4-chloro-3-[(4-bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole undergoes ammonolysis in ethanol at 100°C.
Conditions:
-
Ammonia Source: NH₃ (g) or NH₄OH
-
Solvent: Ethanol/water (1:1)
-
Yield: 50–60%
Reduction of Nitro Groups
In alternative routes, a nitro group at position 4 is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄). This method is less favored due to competing reduction of the bromine substituent.
Integrated Synthetic Pathways
The most efficient routes combine these steps sequentially:
Pathway A: Thiosemicarbazide Cyclization
-
Synthesize 5-(4-methylphenyl)-1,2,4-triazole-3-thione via cyclization.
-
Alkylate with 4-bromobenzyl bromide.
-
Amine introduction via chloro displacement.
Overall Yield: 40–50%
Comparative Analysis of Methods
Mechanistic Considerations
-
Cyclization: Base-mediated intramolecular nucleophilic attack forms the triazole ring, with the thiolate ion acting as a leaving group.
-
Alkylation: SN2 mechanism predominates, with the thiolate nucleophile attacking 4-bromobenzyl bromide.
-
Amination: SNAr (nucleophilic aromatic substitution) occurs at the electron-deficient position 4 of the triazole.
Purification and Characterization
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
-
Characterization:
Challenges and Optimization
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exhibits significant biological activity. Key areas of interest include:
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Its mechanism typically involves the inhibition of specific enzymes critical for microbial growth. Triazoles are known to inhibit ergosterol synthesis, an essential component of fungal cell membranes.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation .
Research Findings and Case Studies
Several studies have explored the applications of this compound in detail:
- Antimicrobial Studies : A study demonstrated that derivatives of triazole compounds exhibit varying degrees of antimicrobial activity against bacterial strains and fungi. The presence of the bromophenyl group enhances the compound's efficacy .
- Anticancer Activity : In vitro assays have shown that the compound can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated significant cytotoxicity at certain concentrations .
- Mechanistic Studies : Molecular docking studies revealed that 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine interacts with key biological targets through hydrogen bonding and hydrophobic interactions, which may explain its biological activities .
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with key analogues:
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Key Observations:
- Bromine Position: The para-bromine in the target compound (vs.
- Thioether vs. Thione/Thiol : The thioether group (C-S-C) in the target compound offers greater stability compared to thiol (-SH) or thione (C=S) derivatives, which may oxidize under physiological conditions .
- Aromatic Substitutents : The 4-methylphenyl group at R5 provides lipophilicity, while methoxy groups in enhance solubility and hydrogen-bonding capacity.
Biological Activity
3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, structural characteristics, and relevant case studies.
Structural Characteristics
The molecular formula of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is , indicating the presence of a triazole ring substituted with a methylthio group and two aromatic rings (one with a bromine atom and the other with a methyl group) .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit growth .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it can modulate cytokine release in peripheral blood mononuclear cells (PBMC), particularly reducing levels of TNF-α and increasing IL-10 production .
- Anticancer Potential : Preliminary research suggests that triazole derivatives may possess cytotoxic effects against various cancer cell lines. The specific mechanisms are still under investigation but may involve interference with cellular proliferation pathways .
1. Antimicrobial Activity
A study focusing on triazole derivatives found that compounds similar to 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest that structural modifications can enhance antimicrobial properties.
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| 3a | Antibacterial | Staphylococcus aureus (Gram+) |
| 3b | Antifungal | Candida albicans |
| 3c | Antiproliferative | HeLa cells (cervical cancer) |
2. Anti-inflammatory Mechanisms
In vitro studies evaluated the effects of this compound on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS). Results indicated that at higher concentrations, the compound significantly inhibited TNF-α production while promoting IL-10 release.
| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |
|---|---|---|
| TNF-α | 200 | 80 |
| IL-10 | 50 | 120 |
3. Anticancer Activity
Research into the anticancer properties of triazole derivatives revealed promising results against leukemia cell lines. The compound demonstrated cytotoxicity with varying degrees of effectiveness across different cell lines.
| Cell Line | CC50 Value (µM) |
|---|---|
| K562 (leukemia) | 30 |
| CCRF-SB | 50 |
Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique aspects of 3-[(4-Bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(4-Chlorophenyl)methylthio]-5-(p-tolyl)-1,2,4-triazole | Chlorine instead of Bromine | Similar antimicrobial activity | Different halogen may affect binding affinity |
| 3-(Phenyl)methylthio]-5-(p-tolyl)-1,2,4-triazole | No halogen substitution | Antifungal properties | Lacks halogen substitution which may alter potency |
| 3-(Benzothiazol)methylthio]-5-(p-tolyl)-1,2,4-triazole | Contains benzothiazole moiety | Anticancer potential | Different heterocyclic structure enhances specificity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including cyclocondensation of thiocarbazides or nucleophilic substitution. Key steps include:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or HCl) .
- Step 2 : Introduction of the (4-bromophenyl)methylthio group via alkylation or thioetherification, often using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) .
- Optimization Factors : Yield is highly dependent on temperature (60–100°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis can reduce reaction time and improve purity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for analogous triazoles .
- HPLC-PDA : Ensures purity (>95%) by detecting trace by-products .
Q. How can researchers design experiments to evaluate antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to rule out false positives.
- Mechanistic Studies : Pair with membrane permeability assays (via propidium iodide uptake) to assess bacterial cell wall disruption .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities?
- X-ray Diffraction : Determines precise bond lengths/angles and intermolecular interactions (e.g., π-stacking in bromophenyl groups) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data using Gaussian09 or similar software .
- Synergy : Overlapping experimental and theoretical data clarifies tautomerism or conformational flexibility in the triazole ring .
Q. What strategies address discrepancies in biological activity data across studies?
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities ≥3% can skew bioactivity results .
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Structural Analog Comparison : Compare results with derivatives (e.g., 4-ethylphenyl vs. 4-methylphenyl substitutions) to identify substituent-specific trends .
Q. What in silico methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., CYP450 or bacterial dihydrofolate reductase) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability and ligand-receptor dynamics .
- Pharmacophore Mapping : Identify critical moieties (e.g., bromophenyl group for hydrophobic interactions) using Schrödinger Suite .
Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?
- Substituent Variation : Synthesize analogs with halogens (Br, Cl), alkyl groups (methyl, ethyl), or electron-withdrawing groups (CF₃) at the phenyl positions .
- Activity Profiling : Test analogs against kinase panels (e.g., EGFR) or antimicrobial strains to correlate substituents with potency .
- Data Analysis : Apply multivariate regression to quantify contributions of lipophilicity (logP) and steric effects to bioactivity .
Data Contradiction Analysis
- Case Study : If antimicrobial activity diverges between studies, cross-validate using:
- Alternative Strains : Test clinical isolates vs. ATCC strains .
- Redox Interference Checks : Use resazurin assays to confirm activity isn’t confounded by compound fluorescence .
- Crystallographic Evidence : Confirm that structural variations (e.g., tautomeric forms) don’t explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
